1,4-Dichloro-5,8-dinitroanthracene-9,10-dione
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Overview
Description
1,4-Dichloro-5,8-dinitroanthracene-9,10-dione: is a chemical compound with the molecular formula C14H4Cl2N2O6 and a molecular weight of 367.097 g/mol It is a derivative of anthracene, characterized by the presence of two chlorine atoms and two nitro groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-5,8-dinitroanthracene-9,10-dione can be synthesized through a multi-step process involving the nitration and chlorination of anthracene derivatives. The typical synthetic route includes:
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 8 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-5,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dichloro-5,8-dinitroanthracene-9,10-dione has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dichloro-5,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1,4-Dichloro-5,8-dinitroanthracene-9,10-dione: is similar to other anthracene derivatives such as:
Uniqueness:
- The presence of both chlorine and nitro groups in this compound makes it unique compared to other anthracene derivatives. This combination of functional groups imparts distinct chemical reactivity and potential applications in various fields .
Properties
CAS No. |
66121-43-5 |
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Molecular Formula |
C14H4Cl2N2O6 |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
1,4-dichloro-5,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17(21)22)3-4-8(18(23)24)12(11)14(10)20/h1-4H |
InChI Key |
NQHUORMOHHFJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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